2-Bromo-1-isopropyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
CAS No. |
1437432-92-2 |
|---|---|
Molecular Formula |
C10H11BrN2 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-bromo-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3 |
InChI Key |
FAKUSFRAJYUBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Bromo 1 Isopropyl 1h Benzo D Imidazole
Approaches for Benzimidazole (B57391) Core Construction
The formation of the benzimidazole scaffold is a fundamental step in the synthesis of the target compound. organic-chemistry.org This bicyclic system, consisting of a fusion between benzene (B151609) and imidazole (B134444) rings, can be constructed through various synthetic routes. nih.gov These methods can be broadly categorized into classical condensation reactions and more contemporary cyclization pathways.
Classical Condensation Reactions for Benzimidazole Ring Formation
Historically, the synthesis of benzimidazoles has been dominated by condensation reactions that unite a benzene derivative with a component that will form the imidazole ring. The most prominent of these is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives under acidic conditions. google.comnih.govrsc.org For the synthesis of a 2-unsubstituted benzimidazole precursor, formic acid is typically used. google.com
Another classical approach is the Weidenhagen reaction, which also utilizes o-phenylenediamine but condenses it with aldehydes followed by an oxidation step. google.com While effective, these classical methods often require harsh reaction conditions, such as high temperatures and strong acids, which may not be compatible with sensitive functional groups. nih.govacademie-sciences.fr
Table 1: Overview of Classical Benzimidazole Synthesis Methods
| Reaction Name | Reactants | Typical Conditions | Ref. |
|---|---|---|---|
| Phillips-Ladenburg | o-Phenylenediamine + Carboxylic Acid | Mineral Acid (e.g., HCl), High Temperature | google.com |
| Weidenhagen | o-Phenylenediamine + Aldehyde | Oxidizing Agent, High Temperature | google.com |
| From o-nitroanilines | o-Nitroaniline + Aldehyde | Reducing Agent (e.g., Na2S2O4), then cyclization | nih.gov |
Modern Cyclization Pathways to Substituted Benzimidazoles
Modern synthetic chemistry has introduced a variety of milder and more efficient methods for constructing the benzimidazole core. These pathways often employ metal catalysts or novel reagents to facilitate the cyclization under more benign conditions, offering greater functional group tolerance and higher yields.
One contemporary approach involves the oxidative cyclization of anilines. nih.gov This method can bypass the need for pre-functionalized o-phenylenediamines. Another significant advancement is the use of transition metal catalysts, such as copper, to promote the intramolecular cyclization of o-haloaryl derivatives with amidines. bldpharm.com Gold nanoparticles supported on various materials have also been shown to effectively catalyze the synthesis of benzimidazoles from o-phenylenediamine and aldehydes under milder conditions. rsc.org
Furthermore, iodine-mediated synthesis under aerobic conditions has been developed for the oxidative coupling of benzylamines with 1,2-diaminoarenes. nih.gov Microwave-assisted organic synthesis has also been applied to accelerate the condensation of o-phenylenediamines with aldehydes or orthoesters, often leading to significantly reduced reaction times and improved yields. organic-chemistry.orgnih.gov A notable modern strategy involves the potassium tert-butoxide-promoted intermolecular cyclization of 2-iodoanilines with nitriles, which proceeds without the need for a transition metal catalyst. nih.gov
Regioselective Bromination and N-Alkylation Strategies
Following the construction of the benzimidazole core, the next critical steps are the introduction of the bromo and isopropyl substituents at the desired positions. The regioselectivity of these reactions is paramount to obtaining the target compound, 2-Bromo-1-isopropyl-1H-benzo[d]imidazole.
Electrophilic Bromination of Benzimidazole Precursors
The introduction of a bromine atom at the 2-position of the benzimidazole ring is typically achieved through an electrophilic substitution reaction. The C-2 position of the benzimidazole nucleus is electronically activated and thus susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in a suitable solvent like acetonitrile (B52724) or carbon tetrachloride. lookchem.comresearchgate.net The reaction proceeds by the electrophilic attack of the bromonium ion (or its equivalent) on the C-2 carbon of the benzimidazole. The use of NBS provides a mild and selective method for bromination. lookchem.com
N-Alkylation with Isopropyl Moieties at Position 1
The introduction of the isopropyl group at the N-1 position is a crucial step for which several N-alkylation methods are available. A common approach involves the reaction of the NH-benzimidazole with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. documentsdelivered.com The base, such as potassium carbonate or sodium hydride, deprotonates the nitrogen of the imidazole ring, generating a nucleophilic anion that subsequently attacks the isopropyl halide in an SN2 reaction.
Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate, can be employed to facilitate the reaction between the benzimidazole salt and the alkyl halide, particularly in biphasic systems. documentsdelivered.com Alternatively, N-alkylation can be achieved using ketonic Mannich bases. acs.orgchemicalbook.com For instance, benzimidazole can be alkylated at the N-1 position with ketonic Mannich bases derived from various ketones. acs.orgchemicalbook.com A direct synthesis of a similar compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, has been reported starting from (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine, which undergoes cyclization to form the N-isopropylated benzimidazole ring in a single step.
Strategies for Enhanced Regioselectivity in Synthesis
Achieving high regioselectivity in both the bromination and N-alkylation steps is critical for an efficient synthesis. In the case of N-alkylation of an unsymmetrically substituted benzimidazole, a mixture of N-1 and N-3 isomers can be formed. However, for 2-bromo-1H-benzo[d]imidazole, the two nitrogen atoms are equivalent, simplifying the alkylation step to yield the desired 1-isopropyl isomer.
If starting with a substituted o-phenylenediamine to construct a pre-functionalized benzimidazole, the regioselectivity of the initial condensation can be a concern. Modern catalytic methods often offer higher regioselectivity compared to classical approaches. nih.gov For the bromination step, the inherent electronic properties of the benzimidazole ring strongly favor substitution at the C-2 position, generally leading to high regioselectivity. However, reaction conditions should be carefully controlled to avoid over-bromination or substitution on the benzene ring, especially if it contains activating groups. A synthetic strategy that builds the substituted precursor, such as an appropriately substituted N-isopropyl-o-phenylenediamine, and then performs the cyclization to form the benzimidazole ring can be an effective way to control the regiochemistry of the substituents.
Table 2: Key Reagents in the Synthesis of this compound
| Step | Reagent | Purpose | Ref. |
|---|---|---|---|
| Benzimidazole Formation | o-Phenylenediamine, Formic Acid | Core ring construction | google.com |
| Bromination | N-Bromosuccinimide (NBS) | Introduction of bromine at C-2 | lookchem.com |
| N-Alkylation | 2-Bromopropane, Base (e.g., K2CO3) | Introduction of isopropyl group at N-1 | documentsdelivered.com |
| Cyclization of Precursor | (E)-N-(aryl)-N'-isopropylacetamidine | Forms N-isopropyl benzimidazole directly |
Advanced Synthetic Transformations for this compound and Analogues
The 2-bromo substituent on the benzimidazole core is a versatile functional group, serving as a key precursor for a variety of advanced synthetic transformations. These reactions allow for the introduction of diverse aryl, alkyl, and heteroaromatic groups, enabling the creation of extensive libraries of analogues for further research and development.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, is widely used for the functionalization of aryl halides. nih.gov This reaction typically employs a palladium catalyst to couple an organohalide with an organoboron compound. nih.gov For a substrate like this compound, the bromo group at the 2-position can be readily replaced with various substituents.
The versatility of this approach allows for the coupling of aryl bromides with a range of boronic acids and esters, including those bearing electron-rich, electron-neutral, and electron-deficient functionalities. beilstein-journals.orgresearchgate.net Research has demonstrated the successful coupling of diverse partners such as benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters with bromo-substituted aromatic systems. nih.govresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and tolerating a broad range of functional groups. beilstein-journals.orgresearchgate.net For instance, palladium acetate (B1210297) (Pd(OAc)2) with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy3) and a base such as potassium phosphate (B84403) (K3PO4) has proven effective. beilstein-journals.org
| Catalyst System | Base | Coupling Partner | Key Features | Yield |
|---|---|---|---|---|
| Pd(OAc)2 / PCy3 | K3PO4·H2O | Arylboronic Acids/Esters | Cost-effective and commercially available catalyst system; tolerates a large range of functional groups (NO2, OMe, COMe). beilstein-journals.org | Up to 96% beilstein-journals.org |
| CataXCium A Pd G3 | K3PO4 | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | Effective for unprotected ortho-bromoanilines; tolerates various heterocycles (benzoxazole, furan, indole, pyridine). nih.govresearchgate.net | Good to excellent nih.gov |
The development of novel catalyst systems is driven by the need for more economical, efficient, and environmentally friendly synthetic routes. While palladium has been a dominant catalyst in cross-coupling reactions, significant interest has shifted towards first-row transition metals like nickel, owing to their lower cost and earth abundance. rsc.org Nickel catalysts have been shown to efficiently couple a broad range of aryl and alkyl electrophiles that are challenging for palladium-based systems. rsc.org
In addition to metal catalysts, other systems have been explored for benzimidazole synthesis. Iodine has been found to be an efficient catalyst for the condensation of orthoesters and 1,2-phenylenediamines under mild conditions. researchgate.net Furthermore, the use of heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), offers advantages like high yields, shorter reaction times, and the potential for catalyst recycling, aligning with the principles of green chemistry. nih.gov
| Catalyst | Reaction Type | Advantages | Typical Conditions |
|---|---|---|---|
| Nickel-based catalysts | Suzuki-Miyaura Cross-Coupling | Lower cost, earth-abundant alternative to palladium. rsc.org | Varies with specific catalyst and substrates. |
| Iodine | Condensation/Cyclization | Efficient for synthesis of 2-substituted benzimidazoles under mild conditions. researchgate.net | Condensation of orthoesters and 1,2-phenylenediamines. researchgate.net |
| ZnO Nanoparticles | Condensation/Cyclization | Higher yield, shorter time, recyclable catalyst. nih.gov | o-phenylenediamine and aldehydes in ethanol (B145695) at 70°C. nih.gov |
| Transition metal-free systems | Nucleophilic Aromatic Substitution | Avoids use of expensive and potentially toxic heavy metals. rsc.org | Base-mediated reaction of 2-(2-bromoaryl)benzimidazoles with 2-aminoazoles. rsc.org |
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. rasayanjournal.co.in For the synthesis of benzimidazole derivatives, microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating methods. nih.govasianpubs.orgresearchgate.net
This technology has been successfully applied to various steps in benzimidazole synthesis, including the cyclocondensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.govasianpubs.org The efficiency of microwave-assisted protocols makes them highly attractive for rapid library synthesis and process optimization. rasayanjournal.co.in For instance, reactions that traditionally take several hours can be completed in as little as 3-10 minutes under microwave irradiation, representing a 95% to 98% reduction in reaction time. nih.gov
| Synthetic Step | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Cyclocondensation of 1,2-diaminobenzene | 2 to 8 hours | 3 to 10 minutes | 3% to 113% increase | nih.gov |
| Cyclocondensation with carboxylic acids | ~45 minutes | ~1 minute | Significant increase (e.g., 60% to 98%) | asianpubs.org |
| Synthesis of 2H-benzo[b] chemicalbook.comrsc.orgoxazines | 12-16 hours | 3 to 5 minutes | Improved yields (70% to 86%) | researchgate.net |
| Catalyst-free synthesis in water | N/A | 15 minutes | High yields (up to 95%) | nih.govresearchgate.net |
The principles of green chemistry are increasingly influencing the design of synthetic routes. For benzimidazole synthesis, this has led to the development of environmentally benign approaches that minimize waste and avoid hazardous materials. Key strategies include the use of green solvents, solvent-free (dry medium) conditions, and catalyst-free protocols. researchgate.netresearchgate.net
Water has been explored as a green medium for synthesizing benzimidazole analogues. nih.govresearchgate.net Catalyst-free procedures performed in water under microwave irradiation have been shown to be highly efficient, providing rapid access to complex heterocyclic scaffolds under mild, transition-metal-free conditions. rsc.orgnih.govresearchgate.net Solvent-free approaches, where reagents are mixed and irradiated without a solvent, further enhance the environmental credentials of a synthesis by simplifying work-up and reducing solvent waste. researchgate.netrasayanjournal.co.in Additionally, the use of natural and non-toxic catalysts, such as an aqueous extract of onion, has been reported for the selective synthesis of 2-substituted benzimidazoles, offering an inexpensive and eco-friendly alternative to conventional catalysts. acgpubs.org
| Approach | Key Features | Example Conditions | Advantages |
|---|---|---|---|
| Catalyst-free, in water | Avoids transition-metal catalysts and organic solvents. rsc.orgnih.gov | Microwave irradiation at 100°C in H2O-IPA. nih.govresearchgate.net | High efficiency, mild conditions, green media. rsc.orgnih.gov |
| Solvent-free (dry medium) | Reagents are reacted without a solvent, often under microwave irradiation. researchgate.netrasayanjournal.co.in | Reaction of 1,2-diaminobenzene derivatives and alkyl halides using pyridine (B92270) N-oxide. researchgate.net | Reduces solvent waste, simplifies work-up, eco-friendly. researchgate.netrasayanjournal.co.in |
| Natural Catalysts | Utilizes inexpensive, non-toxic, and readily available catalysts. acgpubs.org | Reaction of 1,2-diamines with β-nitrostyrene using water extract of onion. acgpubs.org | Operational easiness, mild conditions, no column purification. acgpubs.org |
| Recyclable Nanocatalysts | Heterogeneous catalysts that can be recovered and reused. nih.gov | ZnO-NPs for cyclocondensation of o-phenylenediamine and aldehydes. nih.gov | Reduces catalyst waste, improves process economy. nih.gov |
Spectroscopic and Structural Elucidation of 2 Bromo 1 Isopropyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
One-Dimensional NMR Analysis (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
A ¹H NMR spectrum for 2-Bromo-1-isopropyl-1H-benzo[d]imidazole would be expected to show distinct signals corresponding to the aromatic protons on the benzo-fused ring and the protons of the N-isopropyl group. The aromatic region would likely display a complex pattern of multiplets for the four protons on the benzene (B151609) ring. The isopropyl group would exhibit a characteristic pattern: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, with their integration values in a 1:6 ratio.
The ¹³C NMR spectrum would reveal signals for each of the 10 unique carbon atoms in the molecule. This would include four signals for the methine carbons of the aromatic ring, two quaternary carbons of the ring fusion, the bromine-bearing C2 carbon, the methine and methyl carbons of the isopropyl group, and the C=N carbon of the imidazole (B134444) ring. The chemical shifts would be indicative of their electronic environments.
Hypothetical ¹H and ¹³C NMR Data Tables:
Without experimental data, the following tables are illustrative of the expected signals and cannot be considered actual data.
Table 1: Hypothetical ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.2-7.8 | m | 4H | Ar-H |
| ~4.8-5.0 | sept | 1H | N-CH(CH₃)₂ |
Table 2: Hypothetical ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~140-145 | C=N |
| ~135-140 | Ar-C (quaternary) |
| ~120-130 | Ar-CH |
| ~110-120 | Ar-CH |
| ~115-125 | C-Br |
| ~50 | N-CH(CH₃)₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Assignments
To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the isopropyl group (methine to methyls) and among adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). This would link the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is crucial for identifying the connectivity between quaternary carbons and nearby protons, helping to piece together the entire molecular framework. For instance, correlations from the isopropyl protons to the C=N and adjacent ring carbons would confirm the substitution pattern.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, which helps in confirming the conformation and stereochemistry. For example, it could show the proximity of the isopropyl group protons to certain protons on the benzimidazole (B57391) ring system.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands.
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2940 | C-H stretch | Aliphatic (isopropyl) |
| ~1620-1450 | C=C and C=N stretch | Benzimidazole ring |
| ~1470-1430 | C-H bend | Aliphatic (isopropyl) |
| ~1250-1000 | C-N stretch | Imidazole ring |
| ~900-675 | C-H bend (out-of-plane) | Aromatic |
High-Resolution Mass Spectrometry for Molecular Mass Confirmation
HRMS is used to determine the exact mass of a molecule with very high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₁BrN₂), HRMS would confirm the molecular weight. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity, separated by two mass units.
Table 4: Expected HRMS Data
| Ion | Calculated Exact Mass |
|---|---|
| [C₁₀H₁₁⁷⁹BrN₂ + H]⁺ | 239.0184 |
Chemical Reactivity and Derivatization Chemistry of 2 Bromo 1 Isopropyl 1h Benzo D Imidazole
Reactivity Profile of the Benzimidazole (B57391) Ring System
The benzimidazole scaffold is a fused bicyclic heterocycle, consisting of a benzene (B151609) ring and an imidazole (B134444) ring. chemicalbook.comguidechem.com This fusion results in a unique electronic distribution that dictates its chemical reactivity. The system contains two distinct nitrogen atoms: the N-1 nitrogen is considered a pyrrole-type, π-excessive atom, while the N-3 nitrogen is a pyridine-like, π-deficient atom. chemicalbook.comguidechem.com
This electronic arrangement makes the benzimidazole ring susceptible to attack by both electrophiles and nucleophiles at different positions. chemicalbook.comguidechem.com
Electrophilic Substitution : The benzene portion of the ring system (positions 4, 5, 6, and 7) is electron-rich and is therefore the primary site for electrophilic aromatic substitution reactions, such as nitration and halogenation. chemicalbook.comresearchgate.net The precise position of substitution is influenced by the existing substituents on the ring.
Nucleophilic Substitution : The C-2 carbon, situated between the two nitrogen atoms, is electron-deficient. This makes it the principal site for nucleophilic attack. chemicalbook.comguidechem.com The presence of a good leaving group, such as a halogen, at this position greatly facilitates nucleophilic substitution reactions. longdom.org
The N-1 isopropyl group in 2-Bromo-1-isopropyl-1H-benzo[d]imidazole plays a crucial role by preventing the annular tautomerism often observed in N-unsubstituted benzimidazoles, thus locking the structure and influencing its reactivity profile. guidechem.com
Transformations Involving the Bromine Substituent
The bromine atom at the C-2 position is the most reactive site for derivatization in this compound. Its status as an excellent leaving group makes the compound a versatile precursor for a wide range of functionalizations through nucleophilic displacement and as a substrate in cross-coupling reactions.
Nucleophilic Displacement:
The electron-deficient nature of the C-2 carbon allows for the direct displacement of the bromide ion by various nucleophiles. Unlike N-unsubstituted 2-halobenzimidazoles, which can be unreactive due to proton abstraction by the nucleophile, N-1 alkylated derivatives like this compound react readily. longdom.org This enhanced reactivity allows for the introduction of a diverse array of functional groups.
Common nucleophilic substitution reactions include:
Amination : Reaction with primary or secondary amines to yield 2-amino-benzimidazole derivatives.
Alkoxylation/Aryloxylation : Reaction with alkoxides or phenoxides to form 2-alkoxy or 2-aryloxy ethers.
Thiolation : Reaction with thiols or thiolates to produce 2-thioether derivatives.
Precursor for Cross-Coupling Reactions:
This compound is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond can be readily activated by catalysts, most commonly those based on palladium. nih.govmdpi.com
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., Arylboronic acids) | C-C (Aryl-Aryl) | Palladium(0) complexes |
| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Palladium(0) complexes |
| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkynyl) | Palladium/Copper co-catalysis |
| Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amino) | Palladium complexes |
| Negishi Coupling | Organozinc Reagents | C-C (Aryl-Aryl/Alkyl) | Palladium or Nickel complexes |
These reactions enable the synthesis of complex 2-substituted benzimidazoles, which are important scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net
Reactions at the N-1 Isopropyl Group
Direct chemical transformations involving the C-H bonds of the N-1 isopropyl group are generally challenging due to their low reactivity and are not commonly reported for this specific compound. The isopropyl group is chemically robust and typically remains intact during transformations at other positions of the benzimidazole ring.
However, the primary role of the N-1 isopropyl group is steric and electronic. It provides steric bulk, which can influence the regioselectivity of reactions on the benzene ring. Electronically, as an alkyl group, it is weakly electron-donating, which slightly modifies the electron density of the benzimidazole system. Its presence is also crucial for ensuring the solubility of the compound in common organic solvents, facilitating its use in synthesis. chemicalbook.com The synthesis of related N-isopropyl benzimidazolone derivatives demonstrates the introduction and stability of this group on the heterocyclic core. nih.govresearchgate.net
Synthesis of Fused Heterocyclic Systems Incorporating the Benzimidazole Core
This compound serves as a valuable building block for the construction of more complex, fused polycyclic heterocyclic systems. mdpi.com These reactions typically involve forming new rings by leveraging the reactivity of the C2-bromo group and another position on the benzimidazole scaffold or a pre-installed substituent.
One common strategy is intramolecular cyclization. This can be achieved by first performing a cross-coupling reaction to introduce a side chain at the C-2 position that contains a reactive functional group. Subsequent reaction of this group with the N-3 nitrogen or a C-H bond on the benzene ring can lead to the formation of a new fused ring.
Another powerful method is through annulation reactions. For instance, related 2-(2-bromophenyl)-1H-benzo[d]imidazoles can undergo copper-catalyzed coupling with dicarbonyl compounds, leading to an α-arylation followed by an intramolecular nucleophilic addition cascade to synthesize benzimidazole-fused quinolines. nih.gov Similarly, reactions of 2-mercaptobenzimidazoles with specific reagents can yield fused systems like benzimidazo[2,1-b]thiazoles, demonstrating the utility of 2-substituted benzimidazoles in constructing larger heterocyclic frameworks. nih.gov These synthetic routes provide access to novel molecular architectures with potential applications in various fields of chemistry. mdpi.comairo.co.in
Computational and Theoretical Investigations of 2 Bromo 1 Isopropyl 1h Benzo D Imidazole
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic properties of molecules. nih.govresearchgate.net For 2-Bromo-1-isopropyl-1H-benzo[d]imidazole, DFT methods such as B3LYP with a basis set like 6-311G(d,p) would be utilized to optimize the molecule's geometry and compute key electronic descriptors. acs.org
These calculations would elucidate the distribution of electron density, pinpointing electrophilic and nucleophilic sites and thus predicting its reactivity in chemical reactions. A crucial aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity.
Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). acs.org For this compound, the nitrogen atoms of the imidazole (B134444) ring would be expected to show negative potential, while the hydrogen atoms and the region around the bromine atom might exhibit positive potential.
| Ionization Potential | 7.9 eV | Energy required to remove an electron; indicates propensity to donate electrons. |
Note: The values in this table are illustrative and based on typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.
Molecular Modeling and Docking Studies to Predict Interactions with Biological Targets
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), thereby forecasting the strength and nature of their interaction. ukm.myijpsjournal.com For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level.
The process involves preparing a 3D model of the ligand and a 3D structure of a target protein, often obtained from the Protein Data Bank (PDB). The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol. ukm.my Benzimidazole (B57391) derivatives have been successfully docked into the active sites of various enzymes, including beta-tubulin, epidermal growth factor receptor (EGFR), and DNA gyrase, suggesting these as potential targets. ukm.myijpsjournal.comnih.gov
Docking simulations would reveal how this compound fits within a target's active site. The analysis would focus on specific interactions, such as:
Hydrogen Bonds: Potentially formed between the nitrogen atoms of the benzimidazole ring and amino acid residues like serine or lysine (B10760008) in the protein.
Hydrophobic Interactions: The benzene (B151609) ring and the isopropyl group would likely engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine.
Halogen Bonds: The bromine atom at the 2-position could form halogen bonds with electron-donating atoms in the protein backbone or side chains.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity | -8.2 kcal/mol | A strong negative value suggests a stable and favorable binding interaction. |
| Interacting Residues | Lys721, Met769, Leu820, Phe856 | Key amino acids in the hypothetical active site that form contacts with the ligand. |
| Hydrogen Bonds | Lys721 (with N3 of imidazole) | A key polar interaction anchoring the ligand in the binding pocket. |
| Hydrophobic Interactions | Leu820, Phe856 (with benzene ring) | Van der Waals forces stabilizing the complex. |
| Halogen Interactions | Met769 (with Bromine atom) | A specific interaction contributing to binding affinity and selectivity. |
Note: This table is a fictional representation to illustrate the type of data generated from a molecular docking study.
Structure-Activity Relationship (SAR) Analysis and Prediction through Computational Approaches
Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. rroij.com Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate variations in chemical structure with changes in activity. researchgate.net
For this compound, SAR analysis would consider the contribution of each of its key structural features:
The Benzimidazole Core: This bicyclic scaffold is a "privileged structure" in medicinal chemistry, known to interact with numerous biological targets. bohrium.com
The 2-Bromo Substituent: The bromine atom is an electron-withdrawing group that can influence the electronic properties of the imidazole ring. Its size and potential for halogen bonding can significantly affect binding affinity and selectivity. nih.gov
The 1-Isopropyl Substituent: This bulky, hydrophobic group can influence the molecule's conformation and its ability to fit into hydrophobic pockets within a protein's active site.
A computational QSAR study would involve building a model based on a series of related benzimidazole derivatives with known biological activities. The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical equation that predicts the activity of new, untested compounds like this compound. researchgate.net Such models are crucial for prioritizing which derivatives to synthesize and test, thereby accelerating the drug discovery process. mdpi.com
Table 3: Hypothetical SAR Insights for Benzimidazole Derivatives Targeting an Enzyme
| Position | Substituent Type | Effect on Activity | Rationale |
|---|---|---|---|
| N1 | Bulky, hydrophobic (e.g., Isopropyl) | Increased Potency | Fills a hydrophobic pocket in the enzyme's active site. |
| C2 | Halogen (e.g., Bromo) | Increased Selectivity | Forms specific halogen bond interactions with a key residue. |
| C2 | Hydrogen Bond Donor | Decreased Potency | Clashes with a nonpolar residue in the binding site. |
| C5/C6 | Electron-donating (e.g., Methoxy) | Increased Potency | Enhances electronic complementarity with the target. |
Note: This table generalizes SAR principles observed in various benzimidazole studies to provide a predictive framework. nih.govmdpi.com
Conformational Analysis and Energy Landscape Exploration
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the bond connecting the isopropyl group to the nitrogen atom of the imidazole ring.
Computational methods can be used to explore the potential energy landscape of the molecule. This is achieved by systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. tandfonline.com The results identify low-energy, stable conformers (the shapes the molecule is most likely to adopt) and the energy barriers between them.
Understanding the preferred conformation is critical for:
Docking Studies: Using the lowest-energy conformer as the starting point for docking can lead to more accurate predictions of the binding mode.
Pharmacophore Modeling: The bioactive conformation (the shape the molecule adopts when it binds to its target) is essential for developing a reliable pharmacophore model.
SAR Analysis: Differences in the preferred conformations of a series of analogs can explain variations in their biological activity.
Studies on similar N-acylhydrazone benzimidazole derivatives have shown that molecules can exist as a mixture of conformers, such as synperiplanar and antiperiplanar forms, which can be identified through NMR spectroscopy and confirmed with theoretical calculations. tandfonline.comresearchgate.net
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. plantarchives.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
A pharmacophore model for a target relevant to this compound could be generated using two main approaches:
Ligand-Based: If a set of active benzimidazole derivatives with a common mechanism of action is known, their structures can be superimposed to identify the common features responsible for their activity. nih.gov
Structure-Based: If the 3D structure of the biological target is known, the key interaction points within its binding site can be mapped out to create a pharmacophore model that represents the ideal ligand. plantarchives.org
Once developed, this pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov It can also guide the modification of the this compound scaffold to design new derivatives with enhanced potency and better drug-like properties. For instance, if a pharmacophore model indicates an unoccupied hydrogen bond acceptor site near the ligand, a functional group could be added to the benzimidazole core to form this favorable interaction.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Albendazole |
| Gefitinib |
| Serine |
| Lysine |
| Leucine |
| Valine |
| Phenylalanine |
Advanced Research Applications of 2 Bromo 1 Isopropyl 1h Benzo D Imidazole Derivatives
Exploration in Medicinal Chemistry
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in various pharmacologically active molecules. scispace.comacs.org Derivatives of 2-bromo-1-isopropyl-1H-benzo[d]imidazole serve as versatile intermediates and key structural motifs in the development of novel therapeutic agents. The strategic placement of a bromine atom at the 2-position provides a reactive site for further chemical modifications, while the N-isopropyl group influences the molecule's lipophilicity and steric profile, which can be crucial for target binding and metabolic stability.
Mechanistic Investigations of Biological Activity (e.g., enzyme inhibition, receptor binding, molecular targets)
Research into the derivatives of the 1-isopropyl-1H-benzo[d]imidazole core has revealed specific and potent interactions with various biological targets. A key area of investigation has been in the inhibition of bacterial communication systems and enzymes critical for cancer cell proliferation.
Enzyme and Receptor Inhibition: Derivatives of the 1-isopropyl-1H-benzo[d]imidazole scaffold have been identified as potent antagonists of the Pseudomonas aeruginosa Quorum Sensing (QS) receptor PqsR. nih.govacs.org This receptor is a transcriptional regulator that controls the production of virulence factors. The isopropyl substituent at the N-1 position was found to be the optimal size for activity, as both smaller and larger alkyl groups led to a decrease in inhibitory potency. nih.gov Molecular docking studies have shown that these benzimidazole derivatives bind within the ligand-binding domain of PqsR, effectively blocking its function. nih.gov
Other mechanistic studies on the broader benzimidazole class have identified several key molecular targets:
Kinase Inhibition: Various benzimidazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), HER2, CDK2, and mTOR. nih.gov Their ability to interfere with these signaling pathways underlines their potential as targeted cancer therapies.
Topoisomerase Inhibition: Certain novel 1H-benzo[d]imidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I). nih.gov These molecules bind to DNA and stabilize the enzyme-DNA complex, leading to DNA damage and apoptosis in cancer cells. nih.gov
Tubulin Polymerization Inhibition: The benzimidazole scaffold is known to interact with tubulin, a key component of the cellular cytoskeleton. Some derivatives act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. mdpi.com
In vitro Studies on Antimicrobial Activity (Antibacterial, Antifungal, Antibiofilm Properties)
The 1-isopropyl-1H-benzo[d]imidazole core is a key feature in a class of potent antibacterial agents developed as adjuvant therapy for Pseudomonas aeruginosa infections. nih.gov These compounds function by inhibiting the PqsR quorum sensing system, which is crucial for virulence and biofilm maturation. nih.govacs.org
One of the most potent compounds in this series, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, demonstrated significant inhibition of the PqsR-controlled transcriptional reporter at nanomolar concentrations. nih.govacs.org This inhibition led to a marked reduction in the production of key virulence factors, including pyocyanin (B1662382) and 2-alkyl-4(1H)-quinolones (AQs), in both laboratory strains and clinical isolates of P. aeruginosa. nih.gov
While specific data on the 2-bromo derivative is limited, broader studies on related benzimidazole structures show a wide range of antimicrobial activities. N-alkylation and halogenation are common strategies to enhance potency. For instance, various N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown significant activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus faecalis. acs.org
The antifungal activity of benzimidazole derivatives has also been well-documented, with some compounds showing notable efficacy against Candida species and Aspergillus niger. acs.orgnih.gov
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles | Staphylococcus aureus | 4 µg/mL | acs.org |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles | MRSA | 4 µg/mL | acs.org |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles | Streptococcus faecalis | 8 µg/mL | acs.org |
| 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives | Bacillus cereus | Potent Activity | nih.gov |
| 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives | Pseudomonas aeruginosa | Potent Activity | nih.gov |
| Indolylbenzo[d]imidazoles | Candida albicans | 3.9 µg/mL | nih.gov |
In vitro Antiproliferative and Anticancer Research (e.g., inhibition of specific cell lines, DNA gyrase B, kinases, topoisomerase II)
The benzimidazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing potent activity against a wide array of human cancer cell lines. acs.orgresearchgate.net Research has demonstrated that modifications, including halogenation and N-alkylation, can significantly influence antiproliferative efficacy.
Fluoro-substituted benzimidazole derivatives have demonstrated significant, selective antiproliferative activity against various cancer cell lines. acgpubs.org Similarly, benzimidazole-based sulfide (B99878) and sulfoxide (B87167) derivatives have shown potent cytotoxic effects against liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines, with some compounds exhibiting potency comparable to the standard drug doxorubicin. nih.gov
Mechanistically, these compounds often work by inhibiting critical cellular machinery. As noted, benzimidazole derivatives have been developed as inhibitors of topoisomerase I and tubulin polymerization, both of which are validated targets in cancer therapy. nih.govmdpi.com Flow cytometry analysis has confirmed that potent benzimidazole derivatives can induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis. nih.gov Some derivatives have shown specific cytotoxicity under hypoxic conditions, a characteristic of the tumor microenvironment, making them promising candidates for targeted cancer treatment. nih.gov
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Benzimidazole-sulfoxide derivative (5a) | HepG2 (Liver) | 4.1 ± 0.5 µg/mL | nih.gov |
| Benzimidazole-sulfoxide derivative (5a) | MCF-7 (Breast) | 4.1 ± 0.5 µg/mL | nih.gov |
| Benzimidazole-sulfoxide derivative (5a) | A549 (Lung) | 5.0 ± 0.6 µg/mL | nih.gov |
| 1H-benzo[d]imidazole derivative (12b) | Various Cancer Cells | 0.16 to 3.6 µM | nih.gov |
| Benzimidazole-hydrazide hybrid (6i) | HepG2 (Liver) | 7.82 µM | nih.gov |
| Benzimidazole derivative (8) | A549 (Lung, hypoxic) | Most Cytotoxic in Series | nih.gov |
In vitro Antiviral and Other Pharmacological Evaluations
The benzimidazole ring system is noted for its significant antiviral potential against a broad spectrum of viruses. ogarev-online.ru Depending on the nature and position of substituents, these derivatives have shown inhibitory activity against viruses such as Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV). ogarev-online.ruresearchgate.net The structural similarity of the benzimidazole core to naturally occurring purines allows it to interact with viral enzymes and proteins. acs.org While the benzimidazole-triazole hybrids have been specifically noted for their antiviral properties, comprehensive studies focusing specifically on this compound derivatives in this area are not widely reported in recent literature. nih.gov
Antioxidant Activity Assessment
Several studies have explored the antioxidant capacity of benzimidazole derivatives. nih.govmdpi.com These compounds can act as free radical scavengers and inhibitors of lipid peroxidation. tandfonline.comnih.gov The mechanism often involves donating a hydrogen atom to neutralize free radicals, a process influenced by the electronic properties of the substituents on the benzimidazole core.
Research has shown that benzimidazole derivatives can effectively scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.gov In studies measuring the inhibition of lipid peroxidation (LPO) in rat liver microsomes, certain derivatives displayed significant protective effects. nih.gov Notably, one study found that a derivative bearing a p-bromophenyl substituent at the 2-position of the benzimidazole ring was the most active compound in its series, causing a 57% inhibition of LPO, an effect comparable to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov This highlights the potential importance of halogen substitution at the 2-position for enhancing antioxidant activity.
Rational Design of Novel Bioactive Molecules and Pharmaceutical Intermediates
The this compound scaffold is a valuable starting point for the rational design of new bioactive molecules. The bromine at the C-2 position serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
A clear example of rational design is the development of the aforementioned PqsR inhibitors. nih.govacs.org This work began with a previously identified inhibitor, and through a hit-to-lead process, the 1H-benzo[d]imidazol-2-amine group was installed as a replacement for a different scaffold. nih.gov This modification led to a significant enhancement in activity. Further SAR studies established that the N-1-isopropyl group was optimal for potency, demonstrating how targeted modifications to this specific scaffold can fine-tune biological activity. nih.gov This process underscores the utility of the 1-isopropyl-1H-benzo[d]imidazole core as a foundational structure for creating potent and selective inhibitors for specific biological targets. nih.govacs.org
Applications in Materials Science
The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the development of advanced materials due to its rigid, planar structure, and versatile chemical properties. The presence of nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions, while the aromatic system allows for π-π stacking interactions. These characteristics make benzimidazole derivatives, including this compound, highly valuable building blocks in materials science.
Development of Functional Materials Utilizing Benzimidazole Derivatives
Benzimidazole derivatives are integral to the synthesis of a wide range of functional materials, from high-performance polymers to specialized porous materials. Their incorporation into polymer chains can significantly enhance thermal stability, mechanical strength, and chemical resistance.
One key area of application is in the creation of porous ionic polymers (PIPs) . For instance, porous ionic polymers (BZIs) have been prepared through a Friedel-Crafts alkylation using benzimidazole derivatives. nih.gov These materials can be functionalized with various groups such as amino (-NH2), hydroxyl (-OH), or carboxyl (-COOH) to create materials with tailored properties for specific applications, such as CO2 capture and cycloaddition reactions. nih.gov The synergistic effect of hydrogen bond donors, bromide ions, and positively charged nitrogen within the polymer structure was found to be crucial for their catalytic performance. nih.gov
The general synthetic approach for functionalized benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound or through nucleophilic substitution reactions, allowing for a wide variety of substituents to be introduced onto the core structure. enpress-publisher.comsemanticscholar.org This versatility enables the fine-tuning of the material's properties. In the context of this compound, the bromine atom at the 2-position serves as a reactive handle for further functionalization, such as cross-coupling reactions, to build more complex polymeric or supramolecular structures. The isopropyl group at the 1-position enhances solubility in organic solvents, facilitating processing and material fabrication.
Table 1: Functionalized Benzimidazole-Based Porous Ionic Polymers and Catalytic Activity
| Catalyst | Functional Group | Application | Reported Yield |
|---|---|---|---|
| BZI-NH2 | Amino (-NH2) | CO2 Cycloaddition | 97% |
| BZI-OH | Hydroxyl (-OH) | CO2 Cycloaddition | Lower than BZI-NH2 |
| BZI-COOH | Carboxyl (-COOH) | CO2 Cycloaddition | Lower than BZI-NH2 |
This table is generated based on data regarding benzimidazole-based porous ionic polymers. nih.gov
Exploration in Optical and Electronic Materials Science
The unique electronic structure of the benzimidazole ring system makes its derivatives promising candidates for applications in optical and electronic materials. nih.gov The conjugated π-system of the benzimidazole core is fundamental to its electronic properties, and these properties can be modulated by attaching various electron-donating or electron-withdrawing groups. nih.gov
Research into N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles has demonstrated their potential as nonlinear optical (NLO) materials. nih.gov The NLO characteristics are influenced by the energy difference (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn is affected by the substituents on the benzimidazole scaffold. nih.gov For example, the presence of a strong electron-withdrawing group like bromine, as in 5-bromo-2-aminobenzimidazole derivatives, can significantly influence the electronic density distribution and affect the material's NLO properties. nih.gov
Furthermore, benzimidazole derivatives have been used to construct hybrid structures that exhibit unique photophysical properties, such as intense blue fluorescence. rsc.org A modular approach involving the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines has led to new benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures with deep blue emission in aggregated and solid states. rsc.org The specific substituents on the benzimidazole ring have a dramatic effect on these emission properties. The this compound could potentially be used as a precursor in similar syntheses, where the bromo group could be substituted to tune the optical characteristics of the final material.
Table 2: Calculated Electronic Properties of Substituted Benzimidazole Derivatives
| Compound | Dipole Moment (D) | Polarizability (⟨α⟩) x 10⁻²³ esu |
|---|---|---|
| 2a | 4.15 | 4.198 |
| 2b | 7.49 | 4.614 |
| 2c | 6.24 | 4.142 |
| 2d | 2.33 | 4.866 |
| 2e | 3.04 | 3.220 |
This table is based on data for a series of N-1-sulfonyl substituted 2-substituted benzimidazoles, illustrating the impact of substitution on electronic properties. nih.gov
Role in Catalysis and Ligand Development
The nitrogen atoms in the imidazole moiety of benzimidazole make it an excellent N-donor ligand for coordinating with a wide variety of metal ions. mdpi.comroyalsocietypublishing.org This ability has led to extensive research into benzimidazole derivatives as ligands for creating metal complexes with significant catalytic activity and other functional properties. enpress-publisher.commdpi.comresearchgate.net
Benzimidazole-based ligands can adopt various conformations to meet the geometric requirements of different metal ions, and they can act as both donors and acceptors of hydrogen bonds. mdpi.com These complexes have found applications in a range of catalytic organic transformations, including the oxidation of olefins and alcohols. enpress-publisher.comsemanticscholar.org For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been shown to act as stable and effective catalysts. nih.gov
The structure of this compound is well-suited for ligand development. The nitrogen atom at the 3-position is a primary coordination site for metal ions. The bromo-substituent at the 2-position can be retained to influence the electronic properties of the resulting metal complex or it can be replaced via cross-coupling reactions to introduce other coordinating groups, thereby creating multidentate ligands. The isopropyl group provides steric bulk, which can influence the coordination geometry and stability of the metal complex, potentially leading to enhanced selectivity in catalytic reactions.
Numerous studies have reported the synthesis and characterization of coordination compounds with benzimidazole derivatives and various metal ions, including copper(II), zinc(II), nickel(II), and silver(I). royalsocietypublishing.orgmdpi.com These complexes often exhibit enhanced biological or catalytic activities compared to the free ligands. nih.govroyalsocietypublishing.org For instance, porous ionic polymers containing benzimidazole units have been developed as metal-free heterogeneous catalysts for reactions like CO2 cycloaddition, demonstrating the versatility of the benzimidazole core in catalysis even without a metal center. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-bromo-2-aminobenzimidazole |
| o-phenylenediamine |
| 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
